3-iodo-1H-1,2,4-triazole
Description
Significance of Halogenated 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
Halogenated 1,2,4-triazole heterocycles are a class of organic compounds that have garnered considerable attention in modern chemical research. The inclusion of halogen atoms, such as iodine, into the triazole ring system significantly influences the molecule's electronic properties, reactivity, and biological activity. smolecule.comrsc.org This makes them valuable building blocks in the synthesis of a wide array of functional molecules. smolecule.com The carbon-iodine bond in 3-iodo-1H-1,2,4-triazole, for instance, is readily cleaved, allowing for the introduction of various functional groups. smolecule.com This reactivity is pivotal in developing new pharmaceuticals, agrochemicals, and advanced materials. smolecule.comrjptonline.orgnih.gov Furthermore, halogenated triazoles often exhibit enhanced biological activities compared to their non-halogenated counterparts, a property attributed to the unique electronic and steric effects of the halogen substituent. rsc.org
Historical Context and Evolution of 1,2,4-Triazole Chemistry
The journey of triazole chemistry began in the 19th century, with the first mention of the term "triazole" by Bladin in 1885. nih.govscispace.com These five-membered heterocyclic compounds, containing three nitrogen atoms, exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. nih.govijsr.net Over the decades, the chemistry of 1,2,4-triazoles has evolved significantly, with the development of various synthetic methodologies like the Einhorn–Brunner and Pellizzari reactions. scispace.comwikipedia.org The discovery of the diverse biological activities of 1,2,4-triazole derivatives has further propelled research in this area. scispace.comijsr.net These compounds have shown a broad spectrum of pharmacological properties, including antifungal, antibacterial, and anticancer activities. smolecule.comijsr.netnih.gov
Research Trajectories and Academic Significance of this compound
The academic significance of this compound stems from its unique structural features and versatile reactivity. smolecule.com Its molecular formula is C₂H₂IN₃. smolecule.com The presence of an iodine atom at the 3-position of the triazole ring makes it a highly valuable intermediate in organic synthesis. smolecule.com Researchers have utilized this compound as a scaffold to create novel bioactive molecules and functional materials. smolecule.com Current research trajectories focus on its application in medicinal chemistry, particularly in the development of new antifungal and anticancer agents. smolecule.comnih.gov In agrochemicals, its fungicidal properties are being explored for crop protection. smolecule.comrjptonline.org Furthermore, its potential use in materials science for creating polymers with specific electronic and optical properties is an active area of investigation. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₂IN₃ |
| Molecular Weight | 194.962 g/mol chemsrc.com |
| CAS Number | 7411-20-3 chemsrc.comsigmaaldrich.com |
| Density | 2.6±0.1 g/cm³ chemsrc.com |
| Boiling Point | 319.6±25.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 147.1±23.2 °C chemsrc.com |
| Appearance | Solid or liquid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNOSBFEDSBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378181 | |
| Record name | 3-iodo-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-20-3 | |
| Record name | 3-iodo-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 1h 1,2,4 Triazole and Its Precursors
Direct Iodination Strategies for 1H-1,2,4-triazoles
Direct iodination of the 1H-1,2,4-triazole ring is a straightforward approach to introduce an iodine atom onto the heterocyclic scaffold. This method typically involves electrophilic substitution, where an iodinating agent reacts with the pre-formed triazole ring. smolecule.com The reactivity of the triazole ring and the regioselectivity of the iodination can be influenced by the reaction conditions and the nature of the iodinating reagent. For instance, the use of molecular iodine in the presence of a base is a common strategy. The base activates the triazole ring, making it more susceptible to electrophilic attack by iodine.
Multicomponent Reaction Approaches for Iodinated 1,2,4-Triazole (B32235) Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules like iodinated 1,2,4-triazoles. researchgate.net These reactions are atom-economical and can reduce the number of synthetic steps, purification processes, and waste generation. researchgate.net
An example involves the use of molecular iodine as a catalyst or promoter. researchgate.net For instance, a three-component reaction of β-amino-1,2,4-triazole with dimedone and various benzaldehydes, catalyzed by molecular iodine, can yield smolecule.comorganic-chemistry.orgorganic-chemistry.orgtriazoloquinazolinone derivatives. researchgate.net While this specific example doesn't directly yield 3-iodo-1H-1,2,4-triazole, it highlights the utility of iodine in MCRs for constructing triazole-containing scaffolds. researchgate.net The development of MCRs that directly incorporate an iodine atom onto the 1,2,4-triazole ring from simple, readily available starting materials is an active area of research.
Cyclization Reactions in the Formation of Iodinated 1,2,4-Triazoles
Cyclization reactions are fundamental to the synthesis of the 1,2,4-triazole ring itself. By incorporating an iodine-containing building block into the cyclization process, iodinated 1,2,4-triazoles can be directly assembled. One common approach involves the reaction of hydrazine (B178648) derivatives with iodoacetic acid under acidic conditions. smolecule.com
Another strategy involves the iodine-mediated intramolecular oxidative cyclization of suitable precursors. For example, N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates can undergo such cyclization to form 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. mdpi.com Similarly, iodine can promote the oxidative C-H amination reaction to construct fused tricyclic systems containing a 1,2,4-triazole ring. nih.gov These methods demonstrate the versatility of iodine in promoting the final ring-closing step to afford the desired heterocyclic system.
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of this compound and its derivatives benefits significantly from various catalytic systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatives
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net However, modifications of this reaction can be employed to synthesize precursors for or directly access iodinated triazoles. A significant development is the use of 1-iodoalkynes in copper-catalyzed reactions with organic azides. This approach leads to the formation of 5-iodo-1,2,3-triazoles, which are versatile intermediates. nih.gov
The CuAAC reaction's efficiency is often enhanced by the choice of copper source and ligands. Copper(I) iodide is a common catalyst, often used in conjunction with an amine base. nih.gov The development of functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts has also shown high activity in CuAAC reactions. csic.es
| Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|
| CuI/Triethylamine | Azide-Iodoalkyne Cycloaddition | Catalyzes the reaction between 1-iodoalkynes and azides to form 5-iodo-1,2,3-triazoles. | nih.gov |
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Azide-Alkyne Cycloaddition | Highly active polynuclear copper catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles. | csic.es |
| Copper(I) with L-proline | Azide-Alkyne Cycloaddition | Effective catalytic system in sustainable solvents like glycerol. | mdpi.com |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Relevance
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgacs.org Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are highly effective catalysts for this transformation. organic-chemistry.orgresearchgate.net A key advantage of RuAAC is its ability to tolerate internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org
The mechanism of RuAAC is believed to involve the oxidative coupling of the azide (B81097) and alkyne to form a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgorganic-chemistry.org While direct synthesis of this compound via RuAAC is not the primary application, the principles of this reaction are relevant to the broader field of triazole synthesis and the potential for developing new catalytic methods.
| Catalyst | Reaction Type | Product Regioselectivity | Key Features | Reference |
|---|---|---|---|---|
| [CpRuCl(PPh3)2] | Azide-Alkyne Cycloaddition | 1,5-disubstituted 1,2,3-triazoles | Effective for terminal and internal alkynes. | organic-chemistry.org |
| [CpRuCl(COD)] | Azide-Alkyne Cycloaddition | 1,5-disubstituted 1,2,3-triazoles | Highly active and regioselective catalyst. | organic-chemistry.org |
Metal-Free and Organocatalytic Methods
Growing interest in green chemistry has spurred the development of metal-free synthetic methods. For the synthesis of 1,2,4-triazoles, several metal-free approaches have been reported. One such method involves the reaction of hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization and C-N bond formation. organic-chemistry.org
Furthermore, molecular iodine can mediate the synthesis of 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide under metal-free conditions. organic-chemistry.org Organocatalytic approaches, utilizing small organic molecules as catalysts, are also emerging for the synthesis of functionalized 1,2,3-triazoles through [3+2] cycloaddition reactions. mdpi.com These methods offer the advantage of avoiding potential metal contamination in the final products. researchgate.net Phenyliodine bis(trifluoroacetate) has been used to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form 1,2,4-triazolo[1,5-a]pyridines in a metal-free oxidative N-N bond formation. acs.org
Green Chemistry Principles in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and safer methods for the synthesis of halogenated 1,2,4-triazoles and their precursors. These approaches aim to reduce hazardous waste, avoid harsh reagents, and improve energy efficiency.
For the synthesis of the 1,2,4-triazole ring itself, several green alternatives to conventional methods have been developed. Microwave-assisted organic synthesis (MAOS) has been shown to be a simple, efficient, and mild method for producing substituted 1,2,4-triazoles. For instance, the reaction of hydrazines with formamide (B127407) can proceed smoothly under microwave irradiation without a catalyst, offering excellent functional-group tolerance and reduced reaction times. organic-chemistry.orgscispace.com Another sustainable technique is sonochemistry, where the use of ultrasound has been applied to the one-pot synthesis of bis- orgsyn.orgresearchgate.netrsc.org-triazol-3-yl amines from bis-1,3-disubstituted thioureas, demonstrating operational simplicity and applicability on a gram scale. royalsocietypublishing.org Furthermore, electrochemical methods provide a transition-metal- and external-oxidant-free pathway for the [3+2] annulation of hydrazones and amines to form 1,2,4-triazoles, representing a clean and unifying approach. sioc-journal.cn An electrochemical multicomponent reaction has also been reported that uses reactive iodide radicals or molecular iodine generated in situ, avoiding strong oxidants. organic-chemistry.org
Significant green advancements have been made in the diazotization-iodination step, which is crucial for converting 3-amino-1H-1,2,4-triazole to the target iodo-compound. A noteworthy development is the use of a reusable, polymeric diazotization agent in the presence of p-toluenesulfonic acid in water at room temperature. tpu.ruthieme-connect.com This one-pot method avoids the use of strong mineral acids and the release of toxic nitrogen oxides associated with sodium nitrite (B80452) under acidic conditions. tpu.ruthieme-connect.com The reaction proceeds by generating an aqueous solution of the arenediazonium tosylate, which then reacts cleanly with potassium iodide. This approach is considered the "greenest alternative" to known diazotization-iodination methods. tpu.ruthieme-connect.com
Table 2: Green Synthetic Approaches for 1,2,4-Triazoles and Iodination
| Synthetic Step | Green Technique | Key Features | Reference |
|---|---|---|---|
| 1,2,4-Triazole Formation | Microwave Irradiation | Catalyst-free, reduced reaction time | organic-chemistry.orgscispace.com |
| 1,2,4-Triazole Formation | Electrochemical Synthesis | Metal-free, oxidant-free, environmentally friendly | sioc-journal.cn |
| 1,2,4-Triazole Formation | Sonochemistry | One-pot, operational simplicity, sustainable | royalsocietypublishing.org |
These methodologies highlight a shift towards more sustainable and safer practices in the synthesis of this compound and related heterocyclic compounds.
Reactivity and Synthetic Transformations of 3 Iodo 1h 1,2,4 Triazole
Cross-Coupling Reactions of the Iodine Moiety
The iodine substituent at the 3-position of the 1H-1,2,4-triazole ring is particularly amenable to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of more complex molecules with diverse functionalities.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of 3-iodo-1H-1,2,4-triazole, this reaction allows for the introduction of various aryl and vinyl groups at the 3-position of the triazole ring. For instance, the coupling of 3-iodo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole with arylboronic acids such as phenylboronic acid, 4-vinylphenylboronic acid, and 4-methoxyphenylboronic acid has been successfully demonstrated. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling has also been utilized in the synthesis of Deferasirox, where a key step involves the coupling of a 3,5-dibromo-1H- smolecule.comsmolecule.comtriazole derivative with 2-hydroxyphenyl-boronic acid pinacol (B44631) ester. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodo-1,2,4-triazole Derivatives This table is interactive. Click on the headers to sort.
| Iodo-triazole Reactant | Boronic Acid/Ester | Product | Reference |
| 3-iodo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | Phenylboronic acid | 3-phenyl-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | researchgate.net |
| 3-iodo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | 4-Vinylphenylboronic acid | 3-(4-vinylphenyl)-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | researchgate.net |
| 3-iodo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | researchgate.net |
| Methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate | 2-Hydroxyphenyl-boronic acid pinacol ester | Deferasirox intermediate | researchgate.net |
The introduction of perfluoroalkyl groups into organic molecules can significantly alter their physical and chemical properties, often enhancing their biological activity. A copper-catalyzed perfluoroalkylation of a 3-iodo-1,2,4-triazole nucleoside has been reported. researchgate.net Specifically, the reaction of 3-iodo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole with 1-iodo-perfluorohexane in the presence of a copper catalyst yielded the corresponding 3-perfluorohexyl derivative. researchgate.net This reaction demonstrates a method for incorporating a perfluoroalkyl chain onto the triazole core.
Beyond the Suzuki-Miyaura reaction, palladium catalysis facilitates other important C-C and C-N bond-forming reactions involving this compound. The Heck reaction, for example, allows for the coupling of the iodo-triazole with alkenes. researchgate.net Sonogashira coupling, another palladium- and copper-catalyzed reaction, enables the formation of a C-C bond between the iodo-triazole and a terminal alkyne. mdpi.com These reactions provide access to a wide range of substituted triazoles.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming arylamines and have been applied to the synthesis of complex nitrogen-containing heterocycles. acs.org While specific examples with this compound are less commonly detailed, the general methodology is broadly applicable to aryl halides.
Nucleophilic Substitution Reactions Involving the Iodine Substituent
The iodine atom at the 3-position of the 1H-1,2,4-triazole ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the direct introduction of various functional groups onto the triazole core. Nucleophiles such as amines and thiols can displace the iodide to form the corresponding 3-amino- and 3-thio-substituted 1,2,4-triazoles. smolecule.com It has been noted that in some systems, such as halogenated triazolopyrazines, the nature of the nucleophile plays a crucial role in the reaction outcome, with more nucleophilic amines and thiols favoring certain substitution patterns. acs.org
Functionalization of the Triazole Nitrogen Atoms
The 1H-1,2,4-triazole ring contains three nitrogen atoms, which can be functionalized, typically through alkylation or arylation. The N-H proton is acidic and can be removed by a base, allowing for subsequent reaction with an electrophile. For example, the reaction of 3,5-dihalo-1H-1,2,4-triazole with tetra-ester-D-xylopyranose under the influence of boron trifluoride resulted in glycosylation at the N1 position. researchgate.net This N-alkylation provides a route to triazole nucleoside analogues. The regioselectivity of N-functionalization can be influenced by the reaction conditions and the substituents already present on the triazole ring.
Ring-Opening and Ring-Closing Metathesis in this compound Systems
While ring-opening and ring-closing metathesis (RCM) are powerful techniques for the synthesis of cyclic and macrocyclic structures, their direct application to the this compound core itself is not commonly reported. However, these reactions are highly relevant in the synthesis of more complex molecules where the iodo-triazole is a substituent. For instance, ruthenium-based olefin metathesis catalysts have been used in the synthesis of bicyclic compounds and for ring-opening metathesis polymerization. researchgate.net In principle, a molecule containing a this compound moiety and appropriate olefinic tethers could undergo RCM to form a larger ring system incorporating the triazole. Furthermore, a "close-to-release" strategy has been developed where a ring-closing metathesis event triggers the release of a tethered molecule. acs.org
Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1h 1,2,4 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-iodo-1H-1,2,4-triazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the substitution patterns on the triazole ring. In ¹H NMR spectra of 1,2,4-triazole (B32235) derivatives, the chemical shifts of ring protons are indicative of their electronic environment. For instance, the C5-H proton in 1,2,4-triazoles typically appears as a distinct singlet. The presence of substituents significantly influences these shifts.
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly diagnostic. The carbon atom bearing the iodine (C3) in this compound derivatives experiences a characteristic shielding effect. For example, in Schiff bases derived from 3-amino-1,2,4-triazole, the triazole ring carbons are clearly identifiable, and their positions are affected by substituents on the attached aromatic rings. nih.gov The combination of ¹H and ¹³C NMR is often sufficient to confirm the basic structure and substitution of these heterocyclic systems. nih.govnih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Triazole Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Ring Proton | ¹H | ~8.0 - 8.5 | Various | ipb.pt |
| N-Methyl Group | ¹H | ~3.5 | CDCl₃ | |
| Azomethine Proton (-N=CH-) | ¹H | 8.90 - 9.35 | DMSO-d₆ | nih.gov |
| Triazole Ring Carbon (C3/C5) | ¹³C | ~140 - 160 | Various | nih.govipb.pt |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is crucial for piecing together molecular fragments and establishing connectivity across quaternary carbons and heteroatoms. nih.gov For instance, HMBC can be used to confirm the site of N-alkylation on the triazole ring by observing correlations from the N-alkyl protons to the triazole ring carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, which is vital for determining stereochemistry and confirming the regiochemistry of substitution, such as identifying which nitrogen atom a substituent is attached to. ipb.pt
The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, even in complex fused heterocyclic systems derived from 1,2,4-triazoles. nih.govresearchgate.net
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the triazole ring. mdpi.com The chemical shifts of the nitrogen atoms (N1, N2, and N4) are highly sensitive to tautomerism, protonation, and substitution. researchgate.netresearchgate.net
¹H-¹⁵N HMBC experiments are particularly useful, as they allow for the indirect detection of ¹⁵N chemical shifts with much higher sensitivity. rsc.orgmdpi-res.com These experiments can show long-range couplings from protons to the various nitrogen atoms in the ring, providing a definitive method to distinguish between different isomers (e.g., 1-substituted vs. 4-substituted triazoles) and to study tautomeric equilibria in solution. researchgate.netbeilstein-journals.org The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can further aid in the structural determination of N-alkylated azolo-azines. beilstein-journals.org
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound and its derivatives, IR spectra reveal characteristic absorption bands.
Key vibrational modes include:
N-H stretching : For non-substituted or N1-substituted triazoles, a broad band typically appears in the region of 3100-3400 cm⁻¹.
C-H stretching : Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. researchgate.net
C=N and N=N stretching : These ring stretching vibrations are characteristic of the triazole core and appear in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.
Ring vibrations : Other deformations and vibrations of the triazole ring are found at lower frequencies. For 1,2,4-triazoles, characteristic "marker bands" can be identified that are specific to the ring system. nih.gov
The presence and position of these bands can confirm the integrity of the triazole ring and the presence of other functional groups introduced during derivatization. rsc.org
Table 2: Typical IR Absorption Frequencies for 1,2,4-Triazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Triazole N-H | Stretching | 3100 - 3400 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. lookchem.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition of the synthesized compounds. researchgate.net
The molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound, the molecular formula is C₂H₂IN₃ and the molecular weight is approximately 194.96 g/mol . scbt.com The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules. researchgate.net Common fragmentation pathways for the 1,2,3-triazole ring, which can be analogous to the 1,2,4-isomer, include the loss of N₂, HCN, or RCN, depending on the substituents. rsc.org The fragmentation pattern provides a fingerprint that can help to confirm the identity of the compound and the nature of its substituents. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. core.ac.uk
For derivatives of 3-iodo-1,2,4-triazole, X-ray crystallography can:
Unequivocally confirm the connectivity and regiochemistry of substitution, settling any ambiguities from NMR data. researchgate.net
Distinguish between different tautomers or isomers that may have been produced during synthesis. rsc.orgcore.ac.uk
Provide detailed insight into the planarity of the triazole ring and the conformation of its substituents. core.ac.uk
Reveal intermolecular interactions, such as halogen bonding involving the iodine atom, which can influence the crystal packing and physical properties of the material. core.ac.ukresearchgate.net
For example, X-ray analysis has been used to confirm the structures of N-alkyl-diiodo-1,2,3-triazole isomers and their subsequent nitration products, providing definitive proof of their molecular architecture. rsc.orgcore.ac.uk
Chromatographic and Electrophoretic Techniques for Purity and Isolation
The assessment of purity and the isolation of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic and electrophoretic techniques are indispensable tools for these purposes, offering high-resolution separation based on the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of triazole derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, radioiodinated triazole derivatives have been purified using a Cosmosil C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. jst.go.jp The products can be isolated with high radiochemical purity (>95%) following separation. jst.go.jpnih.gov In some applications, the addition of an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, to the mobile phase can improve peak shape and resolution. sielc.com The versatility of HPLC allows for its use in both analytical-scale purity checks and larger-scale preparative separations for the isolation of specific compounds. sielc.com
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable halogenated heterocyclic compounds. tcichemicals.com The purity of various halogenated triazoles, including brominated derivatives, has been determined using GC, often achieving purities greater than 97%. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information, which is invaluable for the identification of impurities and degradation products. researchgate.netnih.gov However, some conazole fungicides can be prone to fragmentation in the GC ion source, which may complicate analysis. austinpublishinggroup.com The choice of carrier gas and the temperature program are critical parameters that need to be optimized for the proper separation of triazoles. researchgate.net
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress and for the preliminary assessment of purity. rsc.orgnih.gov For instance, in the synthesis of 5-iodo-1H-1,2,3-triazole derivatives, TLC has been used to track the consumption of starting materials. rsc.org The crude products from such syntheses are often purified by column chromatography, a preparative form of liquid chromatography, using solvent systems like hexane/EtOAc or hexane/acetone to afford the purified triazole derivatives. mdpi.com
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative, particularly for charged or chiral molecules. In the analysis of triazole derivatives, CE has been utilized for the chiral separation of various triazole fungicides. tsu.geresearchgate.net Different types of cyclodextrins are often added to the background electrolyte as chiral selectors to achieve enantiomeric resolution. tsu.geutm.my For instance, heptakis(2,3,6-O-trimethyl)-beta-CD has shown excellent chiral recognition ability for a range of triazole derivatives. tsu.ge The separation voltage, buffer pH, and concentration are key parameters that are optimized to achieve the desired separation. researchgate.net On-line preconcentration techniques, such as sweeping, can be employed in CE to enhance detection sensitivity by several folds. utm.my
Table 1: HPLC Methods for the Analysis and Purification of Iodinated Triazole Derivatives
| Compound/Derivative | Column | Mobile Phase | Detection | Application | Reference |
| Radioiodinated TAAG conjugates | Semipreparative HPLC | Not specified | Not specified | Purification | nih.gov |
| 3-(Heptylthio)-1H-1,2,4-triazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | Analysis and Isolation | sielc.com |
| Radioiodinated triazole-pyrolidine derivative | Cosmosil C18 | Acetonitrile/H2O gradient | UV (254 nm) | Purification | jst.go.jp |
| Triazole antifungals (voriconazole, etc.) | C18 | Isocratic | Not specified | Quantification in serum | nih.gov |
Table 2: GC and CE Methods for the Analysis of Triazole Derivatives
| Technique | Analyte(s) | Key Methodological Details | Application | Reference |
| Gas Chromatography (GC) | Halogenated triazoles | Purity/Analysis Method: >97.0%(GC) | Purity Determination | tcichemicals.com |
| GC-FID and GC-MS | Triazole pesticides | Extraction with acetonitrile, clean-up, chloroform (B151607) as extraction solvent | Extraction and Quantification | researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | Chiral triazole derivatives | Heptakis(2,3,6-O-trimethyl)-beta-CD as chiral selector | Enantiomeric Separation | tsu.ge |
| Capillary Zone Electrophoresis | Amitrole (3-amino-1,2,4-triazole) | 0.02 mol l-1 phosphate (B84403) buffer at pH 3.2 | Determination in water | researchgate.net |
| CD-MEKC | Triazole fungicides | Dual mixture of HP-β-CD and HP-γ-CD as chiral selectors | Simultaneous Enantioseparation | utm.my |
Computational Chemistry and Theoretical Studies of 3 Iodo 1h 1,2,4 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of heterocyclic systems, including 1,2,4-triazole (B32235) derivatives. nih.govacs.orgnih.gov These calculations allow for the determination of molecular geometries, electronic distributions, and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. For substituted triazoles, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular structures and calculate electronic parameters. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In the context of 1,2,4-triazoles, the distribution and energies of these orbitals are influenced by the nature and position of substituents. rsc.org For 3-iodo-1H-1,2,4-triazole, the iodine atom, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,2,4-triazole. DFT calculations on related triazole derivatives have shown that such substitutions significantly modulate the electronic properties. nih.gov The analysis of the HOMO and LUMO compositions reveals the specific atoms that are most involved in these frontier orbitals, highlighting the likely sites for nucleophilic and electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for 1,2,4-Triazole Derivatives (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,2,4-Triazole (Parent) | -7.0 | 1.5 | 8.5 |
| Substituted Triazole 1 | -6.8 | 1.2 | 8.0 |
| Substituted Triazole 2 | -7.2 | 1.0 | 8.2 |
Note: These values are illustrative and based on typical DFT calculation results for this class of compounds. Actual values for this compound would require specific calculation.
Global Reactivity Descriptors (Softness, Hardness, Electrophilicity)
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. acs.orgnih.gov These descriptors provide a quantitative basis for concepts introduced by the Hard and Soft Acids and Bases (HSAB) theory. dnu.dp.ua
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electronegativity (χ) represents the molecule's ability to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index is useful for classifying molecules as strong or marginal electrophiles.
For this compound, the presence of the iodine substituent would influence these descriptors. DFT studies on analogous halogenated heterocyclic compounds suggest that the introduction of a halogen atom generally increases the electrophilicity of the molecule. researchgate.net
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Typical Value Range (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.0 - 5.0 |
| Chemical Softness (S) | 1 / η | 0.20 - 0.25 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 2.5 - 3.5 |
| Electrophilicity Index (ω) | χ² / (2η) | 0.7 - 1.5 |
Note: These values are illustrative for substituted triazoles. Precise values for this compound would require specific DFT calculations.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijcrcps.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govpensoft.net For 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities, docking studies have been extensively performed to investigate their interactions with various protein targets, such as enzymes and receptors. ijcrcps.comnih.govijper.org
The docking process involves placing the ligand, in this case, this compound, into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy, binding mode, and key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom in this compound could potentially form halogen bonds with electron-donating residues in a protein's active site, which can significantly contribute to the binding affinity.
Studies on various 1,2,4-triazole derivatives have shown binding energies ranging from -6.23 to -9.96 kcal/mol against targets like aromatase and tubulin. ijcrcps.com Docking simulations help identify key amino acid residues that interact with the triazole ring and its substituents, guiding the design of more potent and selective inhibitors. nih.gov
Reaction Mechanism Investigations via Computational Approaches
Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions, including the formation and transformation of 1,2,4-triazoles. researchgate.netnih.govrsc.org By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. uniprojects.netuniprojects.net
For instance, DFT calculations have been used to study the protonation of the parent 1,2,4-triazole, determining the most likely site of protonation by comparing the energies of the possible protonated species. dnu.dp.ua Such studies can analyze changes in geometry, infrared spectra, and various reactivity descriptors upon reaction. dnu.dp.ua Similarly, computational methods can be applied to investigate the mechanism of iodination of the 1,2,4-triazole ring or subsequent reactions involving the C-I bond. These theoretical investigations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can rationalize the observed regioselectivity and stereoselectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govzsmu.edu.uascispace.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their activities. nih.gov
For 1,2,4-triazole derivatives, QSAR models have been developed to predict various activities, including antifungal, anticancer, and enzyme inhibitory effects. researchgate.netnih.govnih.gov These models are built using a "training set" of molecules with known activities and then validated using a "test set." nih.gov The models are based on molecular descriptors that can be steric, electronic, hydrophobic, or topological in nature. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For this compound, its descriptors could be calculated and used within an established QSAR model for a particular biological target to predict its potential activity.
Spectroscopic Property Prediction (NMR, IR) from First Principles
First-principles (or ab initio) calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. ufv.brresearchgate.net These predictions are highly valuable for structure elucidation and for interpreting experimental spectra.
DFT methods are commonly employed to calculate the IR spectra of molecules. nih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum with the experimental one can help in assigning the vibrational modes to specific molecular motions. For example, computational studies on 1,2,4-triazole have helped assign the N-H stretching, C-H aromatic vibrations, and ring stretching modes. researchgate.net
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. ufv.br The calculations provide theoretical chemical shifts for ¹H, ¹³C, and other nuclei, which, after appropriate scaling, can be compared with experimental data to confirm the structure of a synthesized compound. ufv.br While experimental spectra for this compound are the ultimate reference, theoretical predictions can aid in the assignment of complex spectra and in understanding how the iodine substituent influences the electronic environment of the different nuclei in the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| Letrozole (B1683767) |
| Anastrozole |
| Vorozole |
| Fluconazole |
| Itraconazole |
| Terconazole |
| Paclobutrazol |
| Epoxiconazole |
| Propiconazole |
| Uniconazole |
| Brassinazole |
Applications in Medicinal Chemistry and Pharmaceutical Research
Development of Anticancer Agents Derived from Triazole Scaffolds
The 1,2,4-triazole (B32235) nucleus is a privileged structure in oncology drug discovery, forming the core of several FDA-approved anticancer drugs like letrozole (B1683767) and anastrozole. researchgate.net This scaffold's prevalence is due to its ability to interact with diverse biomolecular targets crucial for cancer cell proliferation and survival. researchgate.netnih.gov Consequently, synthetic programs frequently utilize building blocks like 3-iodo-1H-1,2,4-triazole to generate extensive libraries of novel derivatives for anticancer screening. nih.gov These efforts have led to the identification of numerous compounds with significant cytotoxic and antiproliferative activities. zsmu.edu.ua
The anticancer potential of 1,2,4-triazole derivatives has been extensively validated through numerous preclinical studies. In vitro assessments using assays like the MTT (3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide) assay are standard for determining the cytotoxic effects of these compounds against a panel of human cancer cell lines. nih.gov
For instance, various research groups have synthesized and tested series of 1,2,4-triazole derivatives against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.govresearchgate.net One study reported a series of bis-triazoles where compound 12c and 12g showed high cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, with IC50 values of 0.55 µM and 0.62 µM, respectively. researchgate.net Another investigation into Schiff bases derived from 3-amino-1H-1,2,4-triazole found that compounds TB-NO2 and TB-OCH3 exhibited potent activity against HEPG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. ekb.eg
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 12c | EAC | 0.55 µM | researchgate.net |
| Compound 12g | EAC | 0.62 µM | researchgate.net |
| Compound 7d | HeLa | <12 µM | nih.gov |
| Compound 7e | HeLa | <12 µM | nih.gov |
| Compound 10a | HeLa | <12 µM | nih.gov |
| Compound 10d | HeLa | <12 µM | nih.gov |
Beyond in vitro studies, the efficacy of these compounds is also assessed in vivo. Animal models, such as carrageenan-induced inflammation in rats, are used to evaluate properties like anti-inflammatory activity, which is closely linked to cancer. nih.gov Specific in vivo anticancer models have also demonstrated the potential of these derivatives. dntb.gov.ua
The anticancer effects of 1,2,4-triazole derivatives are attributed to their ability to interfere with a variety of molecular pathways essential for cancer progression. A primary mechanism is enzyme inhibition. Molecular docking and in vitro studies have shown that these compounds can target several key enzymes:
Aromatase: As a member of the cytochrome P450 superfamily, aromatase is a key target in hormone-dependent breast cancer. nih.gov Many triazole derivatives are designed based on the structures of known aromatase inhibitors like Letrozole. nih.govresearchgate.net
Tubulin: Some derivatives have been found to inhibit tubulin polymerization, a process critical for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. nih.gov
Tyrosine Kinases: Kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF are often dysregulated in cancer. Novel 1,2,4-triazole compounds have been identified as potent inhibitors of these enzymes. For example, compound 8c showed significant EGFR inhibition with an IC50 of 3.6 µM. nih.gov
DNA Topoisomerase II: This enzyme is crucial for managing DNA topology during replication. Certain bis-triazole derivatives have been designed to target DNA topoisomerase II, with docking studies confirming their interaction with the enzyme's active site. researchgate.net
Another critical mechanism is the induction of apoptosis, or programmed cell death. Studies have demonstrated that active triazole compounds can trigger apoptosis, which is confirmed by techniques like gel electrophoresis showing characteristic DNA fragmentation ladders. researchgate.netekb.eg For example, compound 12c was shown to induce apoptosis at a concentration of approximately 3 µM. researchgate.net The apoptotic effect of compounds TB-NO2 and TB-OCH3 on MCF-7 cells was confirmed by an increased Bax/Bcl-2 ratio. ekb.eg
Antimicrobial Applications (Antibacterial, Antifungal, Antiviral)
The 1,2,4-triazole scaffold is a cornerstone of antimicrobial drug development. Its derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov
Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant potency against various microbial strains. researchgate.net For example, new 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MIC) lower than the standard drugs ampicillin (B1664943) and chloramphenicol (B1208) against bacteria like P. fluorescens. nih.gov The antifungal activity of these compounds was even more pronounced, proving to be 6 to 45 times more potent than reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The primary mechanism for the antifungal action of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
| Compound Series | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| New 1H-1,2,4-triazolyl derivatives | P. fluorescens | MIC lower than ampicillin | nih.gov |
| New 1H-1,2,4-triazolyl derivatives | Various fungi | 6 to 45 times more potent than ketoconazole | nih.gov |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | S. aureus, E. coli | Good inhibitory effects | ijper.org |
| Metronidazole-1H-1,2,3-triazole derivatives | Various bacteria & fungi | Potent inhibition compared to metronidazole | beilstein-journals.org |
Antiviral Activity: The 1,2,4-triazole ring is a key component of established antiviral drugs such as Ribavirin. This has spurred further research into novel derivatives with potential antiviral properties, targeting a range of viruses.
Antiparasitic and Antitrypanosomatid Activities
Derivatives of the triazole scaffold have emerged as highly promising agents against parasitic diseases, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. Research has focused on 3-nitro-1H-1,2,4-triazole derivatives, which are structurally related to this compound.
These nitrotriazole-based compounds have demonstrated exceptional and selective activity against T. cruzi amastigotes in vitro. nih.gov Studies have identified amines, amides, and sulfonamides of 3-nitro-1,2,4-triazole (B13798) that exhibit IC50 values in the nanomolar range, with some compounds being up to 56 times more potent than the reference drug benznidazole. nih.govnih.gov For example, a sulfonamide derivative (6 ) and a 2-aminobenzothiazole (B30445) derivative (10 ) displayed remarkable antichagasic activity with IC50 values of 28 nM and 59 nM, respectively, and excellent selectivity indices of over 1700. nih.gov
The mechanism of action for these compounds involves their activation by a type I nitroreductase enzyme that is specific to trypanosomatids, making them highly selective for the parasite with minimal toxicity to host cells. nih.gov Subsequent in vivo studies in mouse models confirmed the efficacy of these derivatives, with several compounds showing significant antichagasic activity at relatively low doses, identifying them as suitable candidates for further drug development. nih.gov
Anti-inflammatory and Analgesic Properties
Chronic inflammation is an underlying factor in many diseases, creating a persistent need for novel anti-inflammatory agents. Derivatives of 1,2,4-triazole have been extensively explored for this purpose, often showing potent activity in preclinical models. crpsonline.commdpi.com
The most common in vivo model for screening these compounds is the carrageenan-induced paw edema test in rats. nih.govcrpsonline.com In one such study, a synthesized 1,2,4-triazole derivative (compound 3 ) demonstrated a 53% inhibition of edema, which was superior to the 46% inhibition caused by the standard drug, ibuprofen. crpsonline.com Another study found that thiazolo[3,2-b]-1,2,4-triazole derivatives exhibited significant anti-inflammatory activity comparable to diclofenac. mdpi.com
| Compound | Assay | Activity (% Inhibition) | Reference Drug | Reference |
|---|---|---|---|---|
| Compound 3 | Carrageenan-induced paw edema | 53% | Ibuprofen (46%) | crpsonline.com |
| Compound 40 | Carrageenan-induced paw edema | Significant | Diclofenac | mdpi.com |
| Compound B6 | Carrageenan-induced paw edema | Maximum activity in series | - | nih.gov |
The anti-inflammatory effects of these compounds are largely attributed to the inhibition of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX). nih.gov Molecular docking and simulation studies have shown that active triazole derivatives bind with high affinity to the active sites of both COX-1 and COX-2 enzymes. nih.govmdpi.com For example, derivative B6 , which possesses two hydroxyl groups, was identified as the most active in a series, showing high binding affinity for the celecoxib (B62257) binding site in both COX-1 and COX-2. nih.gov This enzyme inhibition mechanism also underlies the analgesic properties reported for many of these compounds. crpsonline.com
Enzyme Inhibition Studies
Enzyme inhibition is a central mechanism through which 1,2,4-triazole derivatives exert their diverse pharmacological effects. The scaffold's ability to be chemically modified allows for the precise design of inhibitors against a wide range of enzymatic targets. researchgate.netisp.edu.pk
Key enzymes targeted by 1,2,4-triazole derivatives include:
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is the primary mechanism for the anti-inflammatory and analgesic properties of many derivatives. nih.gov
Aromatase and other Cancer-Related Enzymes: As discussed, targeting enzymes like aromatase, tubulin, DNA topoisomerase, and protein kinases (EGFR, BRAF) is a successful strategy in the development of triazole-based anticancer agents. nih.govresearchgate.netnih.gov
Fungal CYP51: This enzyme is the main target for triazole antifungal agents, leading to the disruption of the fungal cell membrane. nih.gov
Carbonic Anhydrase: Derivatives of the related 1,2,3-triazole scaffold have been identified as good inhibitors of carbonic anhydrase-II, an enzyme implicated in various physiological processes. frontiersin.org
Cholinesterases and Glucosidases: The 1,2,4-triazole nucleus has been incorporated into molecules that effectively inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase, indicating potential applications in neurological disorders and diabetes. researchgate.netisp.edu.pknih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): In the field of cancer immunotherapy, novel 1,2,3-triazole derivatives have been designed as potent IDO1 inhibitors, with one compound achieving an IC50 value of 0.75 µM. nih.gov
The consistent success in developing potent enzyme inhibitors based on this scaffold underscores the importance of this compound as a starting point for generating novel and highly specific therapeutic agents.
Receptor Binding Assays
Receptor binding assays are fundamental in drug discovery to determine the affinity of a ligand for a specific biological target. Although direct binding studies for this compound are not widely published, research on various derivatives of the 1,2,4-triazole core highlights the scaffold's ability to interact with a diverse range of receptors.
For instance, novel series of 1,2,4-triazole derivatives have been synthesized and evaluated for their binding properties on human endothelin (ET) receptors, specifically the ET(A) and ET(B) subtypes, which are involved in vasoconstriction and cell proliferation. nih.govbenthamdirect.comresearcher.life Some of these compounds demonstrated affinity for these receptors in the micromolar range. nih.govbenthamdirect.comresearcher.life
Furthermore, the 1,2,4-triazole moiety is a key component in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. nih.govresearchgate.net Novel hybrids incorporating the 1,2,4-triazole ring have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar and sub-micromolar ranges. nih.govresearchgate.net The triazole ring in these molecules often plays a crucial role in binding to the ATP binding site of the kinase. nih.gov
Other studies have explored 1,2,4-triazole derivatives as ligands for GABA-A receptors and as high-affinity agonists for the somatostatin (B550006) receptor subtype-4 (sst4). researchgate.netnih.gov These examples underscore the versatility of the 1,2,4-triazole scaffold in creating molecules that can bind to various important biological targets. The this compound serves as a key starting material for synthesizing such derivatives, where the iodine atom can be replaced or used as a handle for further molecular elaboration to optimize receptor affinity.
Prodrug Strategies and Bioconjugation with this compound
The prodrug approach is a widely used strategy in medicinal chemistry to overcome undesirable drug properties, such as poor solubility, low permeability, or lack of target specificity. mdpi.comactamedicamarisiensis.ro A prodrug is an inactive derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. actamedicamarisiensis.ro
While specific prodrug strategies involving this compound are not documented, a closely related analogue, 3-nitro-1H-1,2,4-triazole, provides a relevant example. Nitroheterocyclic compounds are often developed as prodrugs for treating diseases caused by anaerobic bacteria or protozoa. nih.gov In the context of Chagas disease, caused by the parasite Trypanosoma cruzi, 3-nitro-1H-1,2,4-triazole-based compounds have been investigated as potential therapies. Their mechanism relies on the reduction of the nitro group by a parasite-specific type I nitroreductase (NTR) enzyme. This activation process generates toxic metabolites that are lethal to the parasite.
The iodine atom in this compound offers significant potential for bioconjugation. Halogenated heterocycles, particularly iodo- and bromo-derivatives, are valuable substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions). This reactivity allows for the covalent attachment of the triazole scaffold to other molecules, including proteins, peptides, or targeting ligands. This approach is central to creating:
Targeted drug delivery systems: Linking the triazole derivative to a molecule that selectively binds to cancer cells.
Probes for chemical biology: Attaching fluorescent tags or affinity labels to study biological processes.
Antibody-drug conjugates (ADCs): Where a potent cytotoxic agent is linked to an antibody for targeted cancer therapy.
Although specific applications of this compound in this context are yet to be widely reported, its chemical nature makes it a prime candidate for use in such advanced bioconjugation strategies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Drug Likeness
In modern drug discovery, predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for assessing its potential as a drug candidate. These predictions are often performed in silico (using computational models) to filter out compounds with unfavorable pharmacokinetic profiles early in the development process, saving time and resources. researchgate.netekb.egnih.gov
Specific ADME data for this compound is not available in the reviewed literature. However, numerous studies have performed in silico ADME predictions for various libraries of 1,2,4-triazole and 1,2,3-triazole derivatives, providing insight into the general drug-like properties of this class of compounds. pensoft.netresearchgate.netresearchgate.net
Key parameters typically evaluated include:
Lipinski's Rule of Five: A set of guidelines to evaluate drug likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules consider molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pensoft.net
Oral Bioavailability: Predictions of gastrointestinal absorption and bioavailability are critical for orally administered drugs. ekb.eg
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is essential for drugs targeting the central nervous system.
CYP450 Inhibition: Predicting interactions with cytochrome P450 enzymes is important to assess the potential for drug-drug interactions.
Aqueous Solubility: Adequate solubility is necessary for absorption and distribution.
The following table presents a generalized view of ADME parameters and the typical rules applied in the computational screening of heterocyclic drug candidates, including triazole derivatives.
| Parameter | Description | Favorable Range for Drug Likeness |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |
| BBB Permeant | Prediction of ability to cross the Blood-Brain Barrier. | Yes/No (Target Dependent) |
Studies on various triazole derivatives have shown that they can be designed to have favorable, drug-like ADME profiles, supporting their widespread use in pharmaceutical development. researchgate.net The this compound scaffold, with its low molecular weight and simple structure, provides an excellent starting point for the synthesis of derivatives that can be optimized to meet these ADME criteria.
Applications in Materials Science and Advanced Technologies
Organic Electronic Materials Based on 1,2,4-Triazole (B32235) Frameworks
The electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transporting and hole-blocking properties. This characteristic is highly sought after in organic electronics, where the efficient management of charge carriers is paramount for device performance. Consequently, a multitude of organic compounds incorporating the 1,2,4-triazole moiety have been developed for applications in light-emitting diodes, photovoltaic cells, and transistors. nih.gov
In the field of organic light-emitting diodes (OLEDs), materials based on the 1,2,4-triazole framework are widely investigated as host materials, electron-transport layers (ETLs), and emitters. researchgate.net Bipolar host materials, which can transport both electrons and holes, are crucial for achieving high efficiency in phosphorescent OLEDs (PhOLEDs). By combining electron-deficient 1,2,4-triazole units with electron-donating units like carbazole, researchers have developed hosts that facilitate balanced charge transportation, leading to high quantum efficiencies. kent.ac.uk
For instance, bipolar host materials incorporating 1,2,4-triazole and carbazole moieties have demonstrated exceptional performance in blue and green PhOLEDs. Devices using these hosts have achieved high external quantum efficiencies (EQE) and exhibited slow efficiency roll-off at high brightness levels. kent.ac.uk Similarly, platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been used to create highly efficient green OLEDs, with a double-emitting layer device reaching a maximum EQE of 26.90%. chemmethod.com The combination of 1,2,4-triazole as an acceptor with phenanthroimidazole as a donor has also yielded novel bipolar blue emitters for non-doped OLEDs, achieving a maximum EQE of 7.3% with negligible efficiency roll-off. acs.org
Table 1: Performance of Selected OLEDs Incorporating 1,2,4-Triazole Derivatives
| Device Type | 1,2,4-Triazole Compound Role | Emitter | Max. External Quantum Efficiency (EQE) | Emitted Color |
| Blue PhOLED | Host (STzDCz) | Not specified | 25.0% | Blue |
| Green PhOLED | Host (STzDCz) | Not specified | 20.3% | Green |
| Green OLED | Ancillary Ligand ((4tfmppy)Pt(dptp)) | (4tfmppy)Pt(dptp) | 26.90% | Green |
| Blue non-doped OLED | Emitter (4NTAZ-PPI) | 4NTAZ-PPI | 7.3% | Blue |
| Violet-Blue OLED | Emitter (PI-TAZ-tbuCZ) | PI-TAZ-tbuCZ | 6.01% | Violet-Blue |
In organic photovoltaic (OPV) cells, 1,2,4-triazole derivatives are incorporated into conjugated polymers to tune their optical and electrochemical properties. nih.govmdpi.com These polymers often feature a donor-acceptor (D-A) architecture to achieve low bandgaps and better absorb solar energy. mdpi.com The inclusion of the electron-withdrawing 1,2,4-triazole unit can improve material solubility and film morphology, which are critical for fabricating efficient bulk heterojunction solar cells. nih.gov
Research on D-A conjugated polymers that use 1,2,4-triazole derivatives as the acceptor unit and thiophene-based structures as the donor unit has shown promise. OPV devices fabricated by blending these polymers with fullerene-based acceptors have demonstrated improved performance, achieving power conversion efficiencies of up to 1.74% by optimizing the triazole content in the polymer backbone. nih.gov
The 1,2,4-triazole scaffold is also a valuable component in the design of organic semiconductors for organic field-effect transistors (OFETs). researchgate.net Donor-π-Acceptor-π-Donor (D–A–D) type molecules, where a 2H-benzo[d] researchgate.netkent.ac.ukmdpi.comtriazole core acts as the acceptor, have been synthesized and tested in OFET devices. These materials have demonstrated p-type semiconductor behavior. The performance of these compounds in OFETs is critically dependent on the planarity of the molecular structure and the efficiency of intramolecular charge transfer from the donor to the acceptor fragments. lifechemicals.com
Photonic Devices and Light-Emitting Materials
Derivatives of 1,2,4-triazole are recognized for their significant luminescent properties, making them suitable for use in various photonic devices. rsc.org The rigid, π-conjugated systems that can be built around the triazole core are capable of high quantum yields of emitted photons. researchgate.netrsc.org
Researchers have synthesized series of new luminophores based on 4H-1,2,4-triazole cores. These compounds exhibit strong luminescence and are considered potential candidates for optoelectronic applications. researchgate.net The presence of the nitrogen-rich triazole ring affects the electron distribution within the molecule and enhances intramolecular electron transport, which is beneficial for light-emitting applications. researchgate.netnih.gov Furthermore, molecular switches based on N-salicylidene-4-amino-1,2,4-triazole have been studied for their photoresponsive properties, with some derivatives exhibiting thermochromism, the ability to change color in response to temperature changes. wikipedia.org
Supramolecular Chemistry and Self-Assembly of Triazole Derivatives
The 1,2,4-triazole ring is an effective building block in supramolecular chemistry due to the specific arrangement of its nitrogen atoms, which can act as both hydrogen bond donors (the N-H group) and acceptors. These interactions, along with π-stacking, dipole-dipole forces, and van der Waals forces, allow triazole derivatives to bind with high affinity to other molecules and to self-assemble into well-ordered, higher-level structures.
Hirshfeld surface analysis of N-salicylidene-4-amino-1,2,4-triazole derivatives has shown that their crystal structures are dominated by H···H, H···C, H···N, and H···O contacts. wikipedia.org In some crystal structures, intermolecular hydrogen bonds form between the N-H of one triazole ring and a nitrogen atom of an adjacent molecule, demonstrating their role in directing supramolecular assembly. wikipedia.org This ability to form predictable, ordered structures is fundamental for creating functional materials with tailored properties from the bottom up.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The landscape of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), which accelerate the identification and optimization of novel therapeutic agents. nih.gov These computational tools can analyze vast datasets to build predictive models, identify promising drug candidates, and elucidate structure-activity relationships (SAR). nih.govnih.gov For 1,2,4-triazole (B32235) derivatives, which are known pharmacophores in numerous approved drugs, AI and ML offer a powerful strategy to explore their vast chemical space efficiently. farmaciajournal.comlifechemicals.comresearchgate.netfigshare.com
Future research will likely leverage AI and ML to design novel inhibitors based on the 3-iodo-1H-1,2,4-triazole core. Quantitative structure-activity relationship (QSAR) studies, for instance, can be conducted on a series of derivatives to build models that predict their biological activity, such as the inhibition of enzymes like histone deacetylase (HDAC). nih.gov Machine learning algorithms, including random forest (RF) and support vector machines (SVM), have already been used to create predictive models for the anti-cancer effects of triazole-containing compounds. nih.gov By applying these approaches to libraries of virtual compounds derived from this compound, researchers can prioritize the synthesis of candidates with the highest predicted potency and most favorable pharmacokinetic profiles. mdpi.comresearchgate.net This in silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov
Table 1: Application of AI/ML Models in Triazole-Based Drug Discovery
| AI/ML Model Type | Application Area | Research Focus | Reference |
|---|---|---|---|
| Support Vector Machine (PSO-SVM) | QSAR Modeling | Prediction of HDAC inhibition for anti-colon cancer drugs | nih.gov |
| Virtual Screening | Target Identification | Design of Aromatase Inhibitors (AIs) for breast cancer | researchgate.net |
| Molecular Docking | Binding Mode Analysis | Design of dual α-amylase and α-glucosidase inhibitors | researchgate.net |
Exploration of Novel Catalytic Transformations for Functionalization
The iodine atom at the 3-position of the 1,2,4-triazole ring is a key functional handle for molecular elaboration through catalytic cross-coupling reactions. This feature allows for the direct and versatile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for creating complex molecules. Future research will focus on expanding the portfolio of catalytic methods to functionalize this scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are particularly promising. thieme-connect.com The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, has been successfully applied to halogenated 1H-1,2,4-triazole nucleosides to introduce aryl and vinyl groups. researchgate.netepa.gov This demonstrates the feasibility of using such methods on the this compound core to synthesize novel biaryl or vinyl-triazole derivatives. openreviewhub.org The Sonogashira coupling, which links terminal alkynes with organic halides, is another powerful tool for creating conjugated systems. libretexts.orgwikipedia.org Applying this reaction to this compound could yield a range of arylalkyne- and enyne-substituted triazoles, which are valuable structures in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org The development of copper-free Sonogashira conditions is a particularly attractive avenue, as it avoids the common side reaction of alkyne homocoupling. wikipedia.org
Table 2: Key Cross-Coupling Reactions for Functionalizing Iodo-Heterocycles
| Reaction Name | Coupling Partners | Bond Formed | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide | C(sp²)–C(sp²) | Synthesis of biaryl and vinyl-triazoles | libretexts.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne + Organic Halide | C(sp)–C(sp²) | Synthesis of arylalkyne-substituted triazoles | libretexts.orgwikipedia.org |
| Heck Coupling | Alkene + Organic Halide | C(sp²)–C(sp²) | Synthesis of vinyl-triazole derivatives | thieme-connect.com |
| Stille Coupling | Organotin Reagent + Organic Halide | C(sp²)–C(sp²) | Synthesis of diverse substituted triazoles | researchgate.net |
Development of Targeted Drug Delivery Systems Utilizing this compound Derivatives
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. The 1,2,4-triazole scaffold is an attractive component for such systems due to its proven biological activity and chemical stability. Derivatives of this compound can be designed as payloads and conjugated to targeting moieties like peptides or nanoparticles.
A promising strategy involves the development of fluorescent conjugates for simultaneous therapy and imaging (theranostics). Research has demonstrated the successful design and synthesis of fluorescent 1,2,4-triazole-peptide conjugates for targeted delivery to pediatric brain tumor cells. nih.gov In this approach, 1,2,4-triazole derivatives were conjugated to fluorescent carbon nanoparticles and a dipeptide that targets specific integrin proteins overexpressed on cancer cells. nih.gov These nanoconjugates showed potent and selective anticancer activity against brain tumor cell lines while being non-toxic to healthy cells. nih.gov This model provides a clear blueprint for future work with this compound, where the iodine atom can serve as a convenient point of attachment for linking the triazole drug to a targeting vector or nanoparticle, potentially leading to next-generation anticancer therapeutics. nih.gov
Biorecognition and Sensing Applications
The field of supramolecular chemistry is increasingly focused on developing synthetic receptors for the selective recognition and sensing of biologically and environmentally important anions. Halogen bonding (XB), a non-covalent interaction involving an electron-deficient halogen atom (a σ-hole) and a Lewis base, has emerged as a powerful tool for this purpose. rsc.orgrsc.org The iodine atom in iodo-triazoles is a particularly potent halogen bond donor, making the this compound scaffold an exceptional candidate for constructing highly effective anion receptors.
Studies have shown that integrating iodo-triazole units into receptor scaffolds leads to significantly enhanced anion binding affinities compared to their hydrogen-bonding (HB) analogues. rsc.orgnih.gov Neutral, tetradentate foldamers containing four 5-iodo-1,2,3-triazole XB donors have demonstrated strong and selective binding for iodide anions. rsc.org Similarly, porphyrin-based receptors functionalized with iodo-triazoles display substantially larger halide binding affinities than their non-iodinated counterparts. rsc.orgnih.gov Future research will focus on designing macrocycles and other frameworks incorporating the this compound motif to create sensors for specific anions like phosphate (B84403), carboxylates, or hydrosulfide. researchgate.netnih.gov The directional and tunable nature of the halogen bond, combined with the triazole's structural rigidity, provides a precise method for achieving high selectivity. mdpi.comnih.govnih.gov By coupling these receptors to fluorescent reporters, it is possible to create chemosensors that signal the presence of a target anion through a measurable change in light emission. nih.gov
Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry—reducing waste, minimizing energy consumption, and using less hazardous substances—are becoming central to modern chemical synthesis. nih.gov The development of sustainable methods for producing this compound and its derivatives is a critical area for future research. This involves optimizing existing synthetic routes and exploring novel, eco-friendly reaction conditions.
Promising green approaches for triazole synthesis include the use of alternative energy sources like microwave irradiation and ultrasound. figshare.comuthm.edu.myresearchgate.netmdpi.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the preparation of substituted 1,2,4-triazoles. uthm.edu.my Similarly, ultrasound irradiation can promote reactions in aqueous media, reducing the need for volatile organic solvents. mdpi.com Metal-free synthetic routes are also highly desirable to avoid contamination of the final products with toxic metal residues. isres.org Research into one-pot syntheses, where multiple reaction steps are carried out in a single vessel, aligns with green chemistry principles by reducing solvent use and purification steps. isres.org Applying these methodologies to the synthesis of the this compound core and its subsequent functionalization will be a key objective moving forward. nih.gov
Multicomponent Hybrid Systems with Enhanced Biological or Material Properties
The strategy of creating hybrid molecules by combining two or more distinct pharmacophores or functional units into a single entity is a powerful approach for developing new therapeutics and materials. farmaciajournal.com The this compound ring is an excellent building block for such hybrid systems due to its stability, biological relevance, and the reactive iodo-substituent that facilitates covalent linkage to other components. chemmethod.com
In medicinal chemistry, this approach can be used to design dual-action drugs or to overcome drug resistance. By coupling a this compound derivative with another bioactive scaffold, it may be possible to create hybrid compounds that interact with multiple biological targets simultaneously. farmaciajournal.com For example, new hybrids of 1,2,3-triazole and 1,2,4-triazole have been designed as aromatase inhibitors with antiproliferative activity. mdpi.com This concept can be extended to create novel anticancer, antimicrobial, or anti-inflammatory agents based on the this compound framework.
In materials science, the this compound moiety can be incorporated into larger systems to create materials with unique electronic or optical properties. For instance, the integration of iodo-triazole groups into porphyrin scaffolds has been used to create receptors for anion sensing. nih.gov The triazole ring's ability to coordinate with metals also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties.
Q & A
Q. What are the common synthetic routes for introducing iodine at the 3-position of 1H-1,2,4-triazole?
- Methodological Answer : Iodination at the 3-position can be achieved via nucleophilic substitution or halogen-exchange reactions. For example, analogous to 's chloromethylation method, hydroxymethylation of 1H-1,2,4-triazole (using paraformaldehyde) followed by reaction with iodine in the presence of a catalyst (e.g., KI/NaI) could yield the iodo derivative. Alternative routes may involve diazotization and Sandmeyer-type reactions using CuI . Characterization via IR and NMR is critical to confirm substitution (see Question 2).
Q. Which spectroscopic methods are most effective for characterizing 3-iodo-1H-1,2,4-triazole?
- Methodological Answer :
- 1H/13C NMR : To confirm iodine's electronic effects on the triazole ring. Deshielding of adjacent protons and carbons is expected .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns (iodine has a distinct 127/129 isotopic split) .
- IR Spectroscopy : Monitors functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for unsubstituted NH groups) .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during synthesis) .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues before disposal .
- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 at B3LYP/6-311G+(d,p) level) can predict:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for further functionalization .
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of reactions to optimize synthetic pathways .
- Detonation Properties : For energetic materials research, Kamlet-Jacobs equations estimate detonation velocity/pressure .
Q. What strategies can resolve contradictions in pharmacological activity data across different studies of halogenated 1,2,4-triazoles?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay protocols) .
- Structure-Activity Relationship (SAR) : Correlate iodine's electronegativity and steric effects with bioactivity. For example, iodine's bulk may hinder binding in some enzymes but enhance lipophilicity in others .
- Reproducibility Checks : Validate results across multiple cell lines/animal models and standardize assay conditions (e.g., pH, temperature) .
Q. What are the challenges in optimizing reaction yields for iodination of 1,2,4-triazole scaffolds, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Iodine's low solubility in polar solvents.
- Mitigation : Use DMF or DMSO as solvents and KI as a catalyst to enhance reactivity .
- Challenge 2 : Competing side reactions (e.g., diiodination).
- Mitigation : Control stoichiometry (1:1 molar ratio of triazole:I₂) and monitor reaction progress via TLC .
- Challenge 3 : Product instability under light/heat.
- Mitigation : Store compounds in amber vials at 2–8°C under inert atmosphere .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
